2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

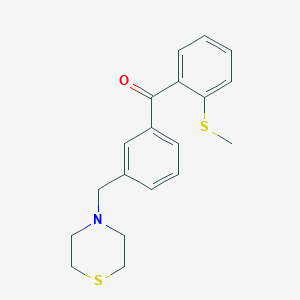

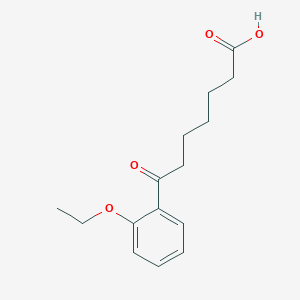

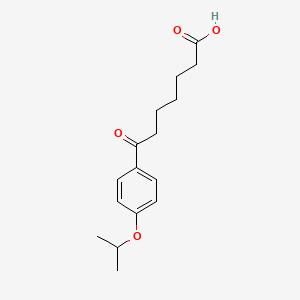

2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid is a chemical compound. It contains a total of 38 bonds, including 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid includes a carboxylic acid group, a ketone group, and a propyl-substituted phenyl group .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reaction Mechanisms

Research into 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid and related compounds has explored various chemical synthesis techniques and reaction mechanisms. Pedersen and Lawesson (1974) investigated the reactions of unsubstituted and 2-monosubstituted 3-oxo esters, providing insights into reaction mechanisms and yields (Pedersen & Lawesson, 1974). Similarly, studies by Ali et al. (2012) on the optical gating of photosensitive synthetic ion channels used 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group, demonstrating applications in nanofluidic devices and controlled release systems (Ali et al., 2012).

Development of Metal–Carbonyl Tracers

Kowalski et al. (2009) synthesized W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid, contributing to the development of new IR-detectable metal–carbonyl tracers for amino functions (Kowalski et al., 2009).

Aggregation and Affinity Studies

Yin, Wang, and Ma (2006) examined the aggregation of carboxylic derivatives of porphyrin, including 4-oxo-4-((4-(10,15,20-triphenyl-21H,23H-porphin-5-yl)phenyl)amino)butanoic acid, and their affinity to bovine serum albumin. This research contributes to understanding the interactions and applications of these compounds in biological systems (Yin, Wang, & Ma, 2006).

Synthesis and Applications in Medicinal Chemistry

The synthesis of various derivatives of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid and their potential biological activities have been a focus of research. Sayed et al. (2003) explored the preparation of new heterocyclic compounds with expected biological activity, including the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid (Sayed et al., 2003). Bagley et al. (2005) synthesized dimethyl sulfomycinamate from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate, contributing to the study of thiopeptide antibiotics (Bagley et al., 2005).

Kinetic and Thermodynamic Studies

The kinetic and thermodynamic properties of compounds related to 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid have been explored. Yogananth and Mansoor (2015) investigated the oxidation of 4-oxo-4-phenyl butanoic acid, providing valuable insights into the reaction kinetics and mechanisms (Yogananth & Mansoor, 2015).

Propiedades

IUPAC Name |

2,2-dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-4-5-11-6-8-12(9-7-11)13(16)10-15(2,3)14(17)18/h6-9H,4-5,10H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMZZGMQNYFBLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101243444 |

Source

|

| Record name | α,α-Dimethyl-γ-oxo-4-propylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid | |

CAS RN |

951893-45-1 |

Source

|

| Record name | α,α-Dimethyl-γ-oxo-4-propylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-γ-oxo-4-propylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325737.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3,4,5-trifluorobenzophenone](/img/structure/B1325739.png)

![Ethyl 5-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-5-oxovalerate](/img/structure/B1325740.png)